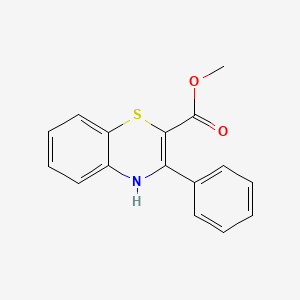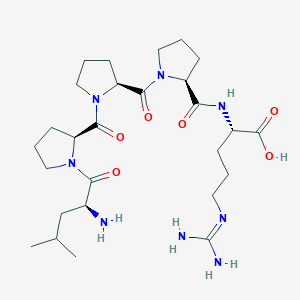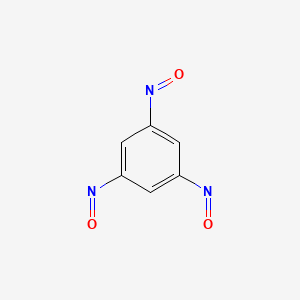
1,3,5-Trinitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trinitrosobenzene: is an aromatic compound with the molecular formula C6H3(NO)3. It is a pale yellow solid that is known for its high reactivity and explosive properties. This compound is one of the three isomers of trinitrosobenzene, with the nitroso groups positioned at the 1, 3, and 5 positions on the benzene ring. It is used in various chemical applications, including as a reagent in organic synthesis and as a vulcanizing agent in the rubber industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrosobenzene can be synthesized through several methods. One common method involves the nitration of benzene derivatives followed by reduction. For example, the nitration of 1,3,5-trinitrobenzene can be followed by reduction using reagents such as iron and hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct nitrosation of benzene derivatives. This process involves the reaction of benzene with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trinitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitrobenzene.
Reduction: Reduction of this compound can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitroso groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic conditions.
Major Products:
Oxidation: Trinitrobenzene.
Reduction: 1,3,5-Triaminobenzene.
Substitution: Various substituted nitrosobenzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trinitrosobenzene has several scientific research applications:
Biology: It is used in biochemical studies to investigate the effects of nitroso compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,3,5-trinitrosobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing nitroso groups. These groups make the benzene ring highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on proteins and DNA, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to form covalent bonds with nucleophilic amino acids and nucleotides .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Trinitrosobenzene
- 1,2,4-Trinitrosobenzene
- 1,3,5-Trinitrobenzene
Comparison: 1,3,5-Trinitrosobenzene is unique among its isomers due to the symmetrical positioning of the nitroso groups, which imparts distinct reactivity and stability. Compared to 1,3,5-trinitrobenzene, this compound is less explosive but more reactive in electrophilic aromatic substitution reactions. The nitroso groups in this compound also make it a more potent electrophile compared to its nitro counterparts .
Eigenschaften
CAS-Nummer |
787619-76-5 |
|---|---|
Molekularformel |
C6H3N3O3 |
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
1,3,5-trinitrosobenzene |
InChI |
InChI=1S/C6H3N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3H |
InChI-Schlüssel |
RSIZOCDYNXIYSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=O)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


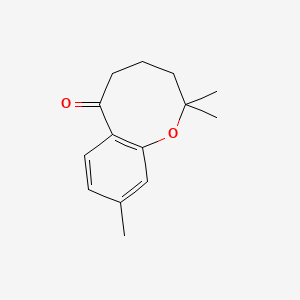
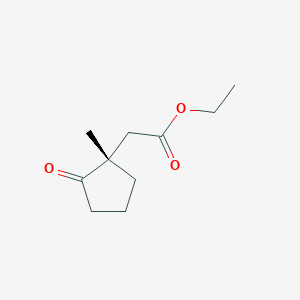
amino}phenol](/img/structure/B14216717.png)
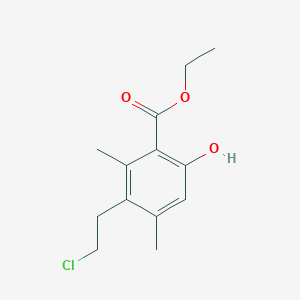

![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
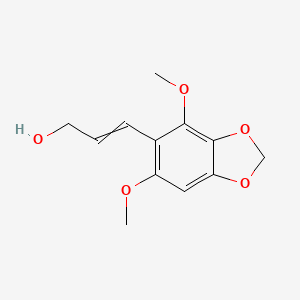
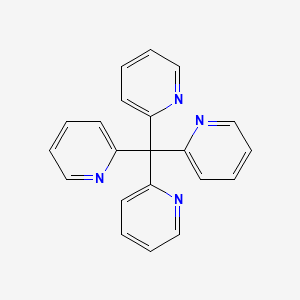

![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
